Acute Inhalation Toxicity: Compound A vs. Compound B in Wistar Rats
In a controlled head‑to‑head study, Compound A exhibited an LC50 of 400–420 ppm after 3‑hour inhalation in Wistar rats, whereas Compound B produced no observable toxicity at 2,400 ppm under identical conditions [1]. This represents a >6‑fold difference in lethal concentration, unequivocally establishing Compound A as the toxicologically decisive sevoflurane degradant.
| Evidence Dimension | Acute inhalation LC50 (3‑h exposure) |
|---|---|
| Target Compound Data | LC50 = 400 ppm (male), 420 ppm (female) |
| Comparator Or Baseline | Compound B, no toxicity at 2,400 ppm |
| Quantified Difference | >6‑fold lower lethal concentration for Compound A |
| Conditions | Wistar rats, 3‑h ventilated chamber, temperature‑controlled |
Why This Matters
The >6‑fold toxicity differential is the foundational reason regulatory monographs designate Compound A as the single most stringently controlled impurity, directly driving procurement of high‑purity reference material.
- [1] Morio M, Fujii K, Satoh N, Imai M, Kawakami U, Mizuno T, Kawai Y, Ogasawara Y, Tamura T, Negishi A. Reaction of sevoflurane and its degradation products with soda lime: Toxicity of the byproducts. Anesthesiology. 1992;77(6):1155‑1164. View Source
